molecular formula C17H20N2O5S2 B2753092 N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 946337-91-3

N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B2753092
CAS No.: 946337-91-3
M. Wt: 396.48
InChI Key: KCKBCBJDYVVUFB-UHFFFAOYSA-N
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Description

N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide is an organic compound belonging to the class of phenylpiperidines. This compound is characterized by the presence of a phenyl group bound to a piperidine skeleton, which is further substituted with a methoxy and methyl group on the benzene ring, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps. The initial step often includes the formation of the isothiazolidin-2-yl intermediate, which is then reacted with the appropriate phenyl derivative. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The reaction temperature is maintained between 50-100°C, and the reaction time can vary from a few hours to several days depending on the desired yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield. The use of continuous flow reactors is also common to ensure consistent quality and efficiency. The purification process typically involves crystallization or chromatography techniques to isolate the desired product from impurities .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products where the sulfonamide group is replaced by other functional groups .

Scientific Research Applications

N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, ultimately resulting in the desired therapeutic or biochemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-methoxy-5-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups, along with the sulfonamide functionality, makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c1-13-7-8-16(24-2)17(11-13)26(22,23)18-14-5-3-6-15(12-14)19-9-4-10-25(19,20)21/h3,5-8,11-12,18H,4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKBCBJDYVVUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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